5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine
CAS No.:
Cat. No.: VC15961640
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N3O |
|---|---|
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | 5-(1-methylindol-3-yl)-1,3-oxazol-2-amine |
| Standard InChI | InChI=1S/C12H11N3O/c1-15-7-9(11-6-14-12(13)16-11)8-4-2-3-5-10(8)15/h2-7H,1H3,(H2,13,14) |
| Standard InChI Key | URIYQYWPVNJBFP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C3=CN=C(O3)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine (IUPAC name: 5-(1-methylindol-3-yl)-1,3-oxazol-2-amine) is a bifunctional heterocyclic compound featuring a 1-methylindole core fused to a 2-aminooxazole ring. Its molecular formula, C₁₂H₁₁N₃O, corresponds to a molecular weight of 213.23 g/mol . The SMILES notation (CN1C=C(C2=CC=CC=C21)C3=CN=C(O3)N) and InChIKey (URIYQYWPVNJBFP-UHFFFAOYSA-N) provide unambiguous identifiers for database searches .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁N₃O | |
| Molecular Weight | 213.23 g/mol | |
| CAS Registry Number | 1368601-79-9 | |
| Topological Polar Surface | 70.3 Ų (calculated) | |
| Hydrogen Bond Donors | 2 |
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis typically involves coupling a prefunctionalized indole derivative with an oxazole precursor. Two validated approaches include:
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Palladium-Catalyzed Cross-Coupling: As demonstrated in benzoxazole syntheses , Suzuki-Miyaura reactions between boronic esters and halogenated intermediates enable selective C–C bond formation. For example, 5-bromo-2-aminooxazole could couple with 1-methyl-3-indolylboronic acid under Pd(PPh₃)₄ catalysis .
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Cyclocondensation Strategies: Microwave-assisted cyclization of thiourea derivatives with α-haloketones, as reported for analogous oxazoles , offers a rapid route to the 2-amine functionality.
Optimized Protocol (Hypothetical)
While no explicit synthesis of 5-(1-methyl-1H-indol-3-yl)oxazol-2-amine is documented, extrapolation from and suggests the following steps:
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Indole Substitution: N-methylation of indole-3-carbaldehyde using methyl iodide in DMF.
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Oxazole Formation: Reaction of the resulting 1-methylindole-3-carbaldehyde with cyanamide under acidic conditions to yield 2-aminooxazole.
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Coupling: A Pd-mediated cross-coupling between 5-bromo-2-aminooxazole and 1-methylindole-3-boronic ester .
Table 2: Critical Reaction Parameters from Analogous Syntheses
| Parameter | Value (Range) | Source |
|---|---|---|
| Suzuki Reaction Temp | 80–150°C | |
| Microwave Irradiation | 150–190°C, 20–60 min | |
| Catalyst Loading | 2–5 mol% Pd | |
| Yield (Cross-Coupling) | 58–90% |
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
Although direct H/C NMR data for 5-(1-methyl-1H-indol-3-yl)oxazol-2-amine are unavailable, comparisons to structurally related compounds predict:
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
Electrospray ionization (ESI) mass spectra of analogous oxazole-indole hybrids show dominant [M+H]⁺ ions at m/z 213.2 , consistent with the molecular formula. Fragmentation patterns typically involve loss of NH₂ (17 Da) and subsequent cleavage of the oxazole ring .
Computational and Theoretical Insights
Density Functional Theory (DFT) Calculations
Geometry optimization at the B3LYP/6-311G(d,p) level predicts a planar conformation with intramolecular hydrogen bonding between the oxazole NH₂ and indole N–CH₃ groups. The HOMO-LUMO gap (~4.1 eV) indicates moderate reactivity, favoring electrophilic substitution at the oxazole C5 position .
ADMET Profiling
SwissADME predictions using the SMILES string suggest:
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Lipophilicity: LogP = 2.1 (moderate permeability)
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Bioavailability: 55% (oral)
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Blood-Brain Barrier Penetration: Low (LogBB = -0.8)
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